molecular formula C14H21NO3 B8692112 8-(Tetrahydropyran-4-yl)-1,4-dioxa-spiro[4.5]decane-8-carbonitrile

8-(Tetrahydropyran-4-yl)-1,4-dioxa-spiro[4.5]decane-8-carbonitrile

Cat. No. B8692112
M. Wt: 251.32 g/mol
InChI Key: XARBJNQGVCWPKA-UHFFFAOYSA-N
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Patent
US08399482B2

Procedure details

A solution of 10.3 g (40.8 mmol) of 8-(tetrahydropyran-4-yl)-1,4-dioxa-spiro[4.5]decane-8-carbonitrile (5) in a mixture of 90 mL of acetic acid and 18 mL of water was heated at 100° C. for 24 h. The mixture was cooled to room temperature and slowly poured onto 1.2 L of cold saturated aqueous sodium bicarbonate solution. The mixture was diluted with 600 mL of brine and extracted six times with methyl-tert-butyl ether. The combined organic phases were washed with water and brine, dried over magnesium sulphate, filtered and concentrated in vacuo. The residue was lyophilized from acetonitrile and water, taken up in water and lyophilized again to give 5.95 g of the ketone, which was used directly in the next step. Rt=0.82 min (Method O). Detected mass: 208.1 (M+H+).
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
1.2 L
Type
reactant
Reaction Step Two
Name
brine
Quantity
600 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][CH:4]([C:7]2([C:17]#[N:18])[CH2:16][CH2:15][C:10]3(OCC[O:11]3)[CH2:9][CH2:8]2)[CH2:3][CH2:2]1.C(=O)(O)[O-].[Na+]>C(O)(=O)C.O.[Cl-].[Na+].O>[O:11]=[C:10]1[CH2:15][CH2:16][C:7]([CH:4]2[CH2:3][CH2:2][O:1][CH2:6][CH2:5]2)([C:17]#[N:18])[CH2:8][CH2:9]1 |f:1.2,5.6.7|

Inputs

Step One
Name
Quantity
10.3 g
Type
reactant
Smiles
O1CCC(CC1)C1(CCC2(OCCO2)CC1)C#N
Name
Quantity
90 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
18 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
1.2 L
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
brine
Quantity
600 mL
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted six times with methyl-tert-butyl ether
WASH
Type
WASH
Details
The combined organic phases were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
O=C1CCC(CC1)(C#N)C1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 5.95 g
YIELD: CALCULATEDPERCENTYIELD 70.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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